REACTION_CXSMILES
|
C(ON=O)CC(C)C.[I:9][C:10]1[CH:16]=[C:15]([C:17]([F:20])([F:19])[F:18])[CH:14]=[C:13]([I:21])[C:11]=1N.Cl>CN(C=O)C>[I:9][C:10]1[CH:16]=[C:15]([C:17]([F:20])([F:18])[F:19])[CH:14]=[C:13]([I:21])[CH:11]=1
|
Name
|
|
Quantity
|
365 mg
|
Type
|
reactant
|
Smiles
|
C(CC(C)C)ON=O
|
Name
|
|
Quantity
|
685 mg
|
Type
|
reactant
|
Smiles
|
IC1=C(N)C(=CC(=C1)C(F)(F)F)I
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred overnight at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified on silica (hexanes)
|
Type
|
CUSTOM
|
Details
|
to afford a pink solid
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
IC=1C=C(C=C(C1)I)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |